molecular formula C9H12N2O B035279 1-Methyl-3-(4-methylphenyl)urea CAS No. 19873-46-2

1-Methyl-3-(4-methylphenyl)urea

Cat. No. B035279
CAS RN: 19873-46-2
M. Wt: 164.2 g/mol
InChI Key: SMMVPWIJFDOZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(4-methylphenyl)urea, also known as Methyl-4-phenyl-3-ureidobenzoate, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In

Scientific Research Applications

1-Methyl-3-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory, antioxidant, and antibacterial properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylphenyl)urea is not yet fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. It is also thought to exert its anti-inflammatory and antioxidant effects by reducing the production of reactive oxygen species and inflammatory cytokines.
Biochemical and Physiological Effects:
1-Methyl-3-(4-methylphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Methyl-3-(4-methylphenyl)urea is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-Methyl-3-(4-methylphenyl)urea. One area of research could focus on improving its solubility in water to enhance its bioavailability. Another direction could involve the development of novel derivatives of 1-Methyl-3-(4-methylphenyl)urea with improved anticancer activity. Additionally, further studies could investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 1-Methyl-3-(4-methylphenyl)urea can be achieved through the reaction of 4-methylphenyl isocyanate with methyl carbamate. This reaction leads to the formation of 1-Methyl-3-(4-methylphenyl)urea, which can be purified through recrystallization.

properties

CAS RN

19873-46-2

Product Name

1-Methyl-3-(4-methylphenyl)urea

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C9H12N2O/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12)

InChI Key

SMMVPWIJFDOZON-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC

Other CAS RN

19873-46-2

Pictograms

Irritant

synonyms

N-Methyl-N'-p-tolylurea

Origin of Product

United States

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